5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the class of pyrazolo[4,3-d]pyrimidines. This compound features a fused ring system that incorporates both pyrazole and pyrimidine structures, making it significant in medicinal chemistry. The chloro substituent enhances its biological activity, particularly as a potential therapeutic agent.
This compound is classified under heterocyclic compounds due to its structure containing nitrogen atoms in the ring. It is specifically categorized within the broader group of pyrazolo derivatives, which are known for their diverse pharmacological properties. The presence of the carboxylic acid functional group further contributes to its reactivity and potential applications in drug development .
The synthesis of 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be achieved through several methods:
For example, a common synthetic route involves the initial formation of a pyrazolo[4,3-d]pyrimidine scaffold followed by chlorination at the 5-position and subsequent carboxylation at the 3-position .
The molecular formula for 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is C_7H_5ClN_4O_2. Its structure comprises:
The compound exhibits tautomerism between its keto and enol forms, influencing its chemical behavior and biological activity.
5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid primarily involves its interaction with specific biological targets:
The precise mechanisms are still under investigation but highlight its potential as a therapeutic agent in cardiovascular diseases and other conditions .
The physical properties of 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid include:
Chemical properties include its ability to participate in electrophilic aromatic substitution due to the presence of the chloro group as well as nucleophilic attack at the carboxylic acid site during various reactions .
5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several applications in scientific research:
This compound exemplifies the significance of heterocyclic chemistry in drug discovery and development processes .
The exploration of pyrazolo-pyrimidines originated in the 1980s with antiviral and antiparasitic nucleoside analogs. Seminal work demonstrated 3-bromoallopurinol ribonucleoside’s efficacy against Leishmania tropica, establishing the scaffold’s biological relevance [4]. By the 2000s, research pivoted toward kinase inhibition, leveraging the core’s adenine bioisosterism. Thieno[2,3-d]pyrimidine-based HIF-PHD inhibitors (e.g., Compound 8, IC₅₀: 290 nM) emerged as anemia therapeutics, but poor solubility limited development [8]. This spurred interest in pyrazolo[4,3-d]pyrimidine analogs, culminating in derivatives like Compound 13, which exhibited 100-fold enhanced HIF-PHD2 inhibition (IC₅₀: 2.5 nM) and in vivo erythropoietin induction (89,000 pg/mL in mice) [8]. Concurrently, pyrazolo[3,4-d]pyrimidines gained traction as covalent BTK inhibitors (e.g., ibrutinib), validating the scaffold for oncology. The chlorine-carboxylic acid motif in 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid represents a recent evolution, enabling irreversible kinase engagement and prodrug synthesis [9].
Functionalization at C-5 and C-3 dictates target selectivity and potency. The C-5 chlorine atom enhances electrophilicity, facilitating nucleophilic displacement with cysteine residues in kinases:
Compound | C-5 Substituent | C-3 Substituent | Target (IC₅₀) | Cellular Activity |
---|---|---|---|---|
Lead 13 | Cl | COOH | HIF-PHD2 (2.5 nM) | EPO: 89,000 pg/mL (mice) |
Compound 19 | Cl | COOH | HIF-PHD2 (3.1 nM) | HGB ↑ in anemic rats (2 mg/kg) |
CDK2 Inhibitor 14 | H | Thioglycoside | CDK2/Cyclin A2 (0.057 μM) | HCT-116 IC₅₀: 6 nM |
EGFRi 12b | H | Amine | EGFRT790M (0.236 μM) | A549 IC₅₀: 8.21 μM |
Ring fusion geometry profoundly influences electronic distribution and binding:
Isomer Type | H-Bond Acceptor Count | logP (Calc.) | CDK2 Binding Energy (kcal/mol) | Key Target Interaction |
---|---|---|---|---|
5-chloro-[4,3-d] | 5 | 0.7 | -9.8 | Glu81/Lys89 H-bonds |
Unsubstituted [3,4-d] | 4 | 0.9 | -7.2 | Leu83 H-bond |
Pyrazolo-triazolopyrimidine | 6 | 1.4 | -8.1 | Distorted Leu83 interaction |
Synthetic Routes: The compound is synthesized via:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0